2-Chloro-5-phenylthiophene-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-phenylthiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUJJAWMFUBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Compound 2 Chloro 5 Phenylthiophene 3 Carbaldehyde
Chemical and Physical Properties
Detailed experimental data for this compound is not widely published. However, its properties can be predicted based on its constituent parts and data from analogous compounds.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value/Description | Basis for Prediction |
| Molecular Formula | C₁₁H₇ClOS | Based on its chemical structure. |
| Molecular Weight | 222.69 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to white solid. | Analogy with similar substituted thiophene carbaldehydes like 5-Phenylthiophene-2-carbaldehyde (B91291). |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water. | General solubility of non-polar organic compounds. |
| Reactivity | The aldehyde group is a site for nucleophilic attack and condensation reactions. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. The thiophene ring itself can undergo further electrophilic substitution, though it is deactivated by the electron-withdrawing aldehyde and chloro groups. | Standard chemical principles of functional group reactivity. |
Suzuki-Miyaura Coupling Protocols for Aryl Thiophene Construction
Synthesis and Formulation
A plausible and direct synthetic route to this compound is the Vilsmeier-Haack formylation of a 2-chloro-5-phenylthiophene (B14128794) precursor.
The synthesis would likely proceed in two main stages:
Synthesis of 2-Chloro-5-phenylthiophene (Precursor): This intermediate can be prepared via a Suzuki-Miyaura cross-coupling reaction between 2,5-dichlorothiophene (B70043) and phenylboronic acid. In this reaction, one of the chloro groups is selectively replaced by the phenyl group. An alternative starting material could be 2-chlorothiophene, which can be arylated. chemicalbook.com
Formylation of the Precursor: The 2-chloro-5-phenylthiophene is then subjected to the Vilsmeier-Haack reaction. Treatment with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) would introduce the formyl (-CHO) group at the electron-rich 3-position of the thiophene ring. niscpr.res.inwikipedia.org The reaction is an electrophilic aromatic substitution where the Vilsmeier reagent acts as the electrophile. organic-chemistry.orgchemistrysteps.com
Role as a Synthetic Intermediate
The true value of this compound lies in its potential as a versatile synthetic intermediate. The three different functional groups—aldehyde, chloro, and phenyl-thiophene—offer multiple sites for subsequent chemical modifications.
Aldehyde Group Transformations: The carbaldehyde can be readily converted into other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex molecules. researchgate.net
Chloro Group Displacement: The chlorine atom can be replaced through nucleophilic substitution or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups. beilstein-journals.org
Thiophene Ring Modification: The thiophene ring itself can be further functionalized, although the existing substituents will direct the position of any new groups.
This multifunctionality makes it a valuable building block for constructing complex heterocyclic systems, which are often the core of new pharmaceuticals and functional materials.
Applications in Materials Science
Substituted thiophenes are cornerstones of modern materials science, particularly in organic electronics. mdpi.com While direct applications of this compound have not been reported, its structure suggests potential. The phenylthiophene core forms a conjugated system that can be extended by reacting the aldehyde group. For example, a Knoevenagel condensation with a suitable partner could create a push-pull chromophore, a type of molecule with interesting optical and electronic properties relevant for:
Organic Dyes: For use in dye-sensitized solar cells (DSSCs).
Non-Linear Optical (NLO) Materials: Materials that exhibit changes in their optical properties under strong light, with applications in telecommunications and photonics.
Organic Semiconductors: As a building block for larger conjugated polymers used in transistors and LEDs.
Relevance in Medicinal Chemistry
The thiophene scaffold is a well-established pharmacophore. researchgate.netnih.gov The combination of a thiophene ring with chloro and phenyl substituents is found in various biologically active molecules. The aldehyde group provides a reactive handle to build more complex structures, making this compound a potentially valuable intermediate in drug discovery programs. Derivatives could be synthesized and screened for a range of activities, including:
Anticancer Agents: Many thiophene derivatives exhibit cytotoxic activity against cancer cell lines. mdpi.com
Antimicrobial Agents: The thiophene nucleus is present in several antibacterial and antifungal compounds. nih.gov
Enzyme Inhibitors: The specific substitution pattern could allow for targeted binding to the active sites of various enzymes.
An in-depth analysis of the synthetic pathways leading to this compound reveals a reliance on sophisticated catalytic systems and classical organic reactions. The construction of this specific structural motif is primarily a two-stage process involving the formation of the core 2-chloro-5-phenylthiophene structure, followed by the introduction of the aldehyde functional group.
Advanced Chemical Reactivity and Transformative Chemistry of 2 Chloro 5 Phenylthiophene 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The formyl group at the C3 position of the thiophene (B33073) ring is a primary site for chemical modification. Its electrophilic carbon atom readily engages with various nucleophiles, and its oxidation state can be easily altered, providing access to a diverse range of derivatives.
Nucleophilic addition to the carbonyl carbon is a cornerstone of aldehyde chemistry. For 2-Chloro-5-phenylthiophene-3-carbaldehyde, this class of reactions provides reliable pathways to new carbon-carbon and carbon-heteroatom bonds.
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). bas.bg This reaction is typically catalyzed by a weak base. This compound readily participates in Knoevenagel condensations, leading to the formation of electron-deficient alkenes which are valuable precursors in organic synthesis. bas.bgresearchgate.net The reaction proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound, to the aldehyde, followed by a dehydration step. researchgate.net A variety of catalysts can be employed, including traditional bases like piperidine, as well as green chemistry alternatives such as certain enzymes or ionic liquids which can act as both solvent and catalyst. researchgate.netpsu.edu The products are typically formed with high E-selectivity. bas.bg
Table 1: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst/Conditions | Product |
|---|---|---|
| Malononitrile | Piperidine, Ethanol, Reflux | 2-((2-Chloro-5-phenylthiophen-3-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Triphenylphosphine, MW | Ethyl 2-cyano-3-(2-chloro-5-phenylthiophen-3-yl)acrylate |
The aldehyde functional group provides a straightforward route to the synthesis of imines (Schiff bases) and hydrazones through condensation with primary amines and hydrazines, respectively. These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often facilitated by acid catalysis. The resulting C=N double bond in these products is a key structural motif in many biologically active compounds and serves as a versatile intermediate for further synthetic transformations. researchgate.netnih.gov Hydrazones, for instance, are employed in the well-known Wolff-Kishner reduction and are pivotal in dynamic combinatorial chemistry. nih.gov The rate of hydrazone formation is sensitive to electronic effects and pH, with electron-deficient aldehydes generally reacting faster at neutral pH. nih.gov
Table 2: Imine and Hydrazone Derivatives from this compound
| Reactant | Reaction Type | Product |
|---|---|---|
| Aniline | Imine Formation | N-(2-Chloro-5-phenylthiophen-3-yl)methylene)aniline |
| Hydrazine Hydrate | Hydrazone Formation | (2-Chloro-5-phenylthiophen-3-yl)methanone hydrazone |
| Phenylhydrazine | Phenylhydrazone Formation | (E)-1-((2-chloro-5-phenylthiophen-3-yl)methylene)-2-phenylhydrazine |
Olefination reactions are fundamental in organic synthesis for creating carbon-carbon double bonds. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for converting aldehydes into alkenes.
The Wittig reaction utilizes a phosphonium (B103445) ylide (generated by deprotonating a phosphonium salt) to convert the aldehyde into an alkene. harvard.edu The stereochemical outcome can be influenced by the nature of the ylide and reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic but less basic than a Wittig ylide. wikipedia.orgconicet.gov.ar A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgorganic-chemistry.org The reaction's stereoselectivity is generally high due to the thermodynamic favorability of the intermediates leading to the trans product. wikipedia.org
Table 3: Olefination of this compound
| Reaction Type | Reagent | Expected Major Product |
|---|---|---|
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(2-Chloro-5-phenylthiophen-3-yl)acrylonitrile (mixture of isomers) |
| HWE Reaction | Triethyl phosphonoacetate / NaH | Ethyl (E)-3-(2-chloro-5-phenylthiophen-3-yl)acrylate |
The formyl group of this compound can be readily oxidized or reduced to access different functional groups and oxidation states.
Oxidation of the aldehyde to a carboxylic acid is a common transformation, typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or milder reagents such as pyridinium (B92312) chlorochromate (PCC) under appropriate conditions. This yields 2-Chloro-5-phenylthiophene-3-carboxylic acid, a valuable building block for amides, esters, and other acid derivatives.
Reduction of the aldehyde to a primary alcohol is efficiently accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces (2-Chloro-5-phenylthiophen-3-yl)methanol, which can be used in subsequent reactions such as etherification or esterification. The partial reduction of thiophenes is a known synthetic route. researchgate.net
Table 4: Oxidation and Reduction of the Formyl Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Chloro-5-phenylthiophene-3-carboxylic acid |
Decarbonylation, the removal of the formyl group (-CHO) as carbon monoxide, is a useful synthetic strategy for accessing the parent heterocycle without the aldehyde functionality. While direct decarbonylation often requires transition-metal catalysts, certain thiophene aldehydes can undergo decarbonylative functionalization. For instance, the related compound 5-phenylthiophene-2-carbaldehyde (B91291) undergoes decarbonylation upon treatment with bromine in acetic acid to yield 2-phenylthiophene.
A similar pathway can be proposed for this compound. The mechanism likely involves an acid-catalyzed deformylation proceeding through a Wheland-type intermediate, followed by the loss of the formyl group. This reaction would yield 2-chloro-5-phenylthiophene (B14128794), providing a method to access the core thiophene ring system from the more synthetically accessible aldehyde.
Table 5: Proposed Decarbonylation Reaction
| Starting Material | Reagents/Conditions | Plausible Product |
|---|---|---|
| This compound | Bromine, Acetic Acid (by analogy) | 2-Bromo-5-phenylthiophene (via decarbonylative bromination) |
Nucleophilic Addition Reactions and Their Scope
Reactions Involving the Thiophene Ring System
The thiophene core of this compound is a hub of chemical reactivity, susceptible to a variety of transformations that allow for extensive molecular diversification.
Electrophilic Aromatic Substitution on the Thiophene Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems. The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). pearson.com In this compound, the potential sites for substitution are influenced by the directing effects of the existing groups. The chloro (at C2) and phenyl (at C5) groups are ortho-, para-directing, while the carbaldehyde (formyl) group (at C3) is a strong meta-director and deactivator. mnstate.edu
The only unsubstituted position on the thiophene ring is C4. This position is ortho to the phenyl group, meta to the deactivating formyl group, and meta to the chloro group. The deactivating nature of the formyl group significantly reduces the nucleophilicity of the thiophene ring, making electrophilic substitution challenging. mnstate.edu However, under forced conditions, electrophiles would be directed to the C4 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (H₂SO₄). masterorganicchemistry.comlibretexts.org The initial attack of the electrophile forms a positively charged intermediate (a sigma complex or Wheland intermediate), which is stabilized by the resonance of the thiophene ring. libretexts.org Subsequent deprotonation restores the aromaticity. libretexts.org
Nucleophilic Aromatic Substitution of the Chloro Substituent
The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing formyl group at the ortho-position (C3). masterorganicchemistry.comlibretexts.org This group helps to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. libretexts.orglibretexts.org The phenyl group at the C5 position (para to the chloro group) can also contribute to this stabilization through resonance.
The SNAr mechanism involves two main steps:
Addition: A nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the thiophene ring is restored. libretexts.org
This pathway allows for the displacement of the chloro substituent by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to a wide range of 2-substituted-5-phenylthiophene-3-carbaldehydes. For instance, reactions with primary or secondary amines can yield 2-aminothiophene derivatives, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.netmdpi.com The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate by induction. youtube.com
Metalation and Subsequent Functionalization of the Thiophene Ring
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the thiophene ring by replacing the chloro substituent. nih.govlibretexts.org The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.comharvard.edu
For this compound, the chloro group can serve as the halide partner in a Suzuki coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position, leading to the synthesis of complex biaryl and heterobiaryl structures.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | nrochemistry.commdpi.com |
| Ligand | PPh₃, SPhos, JohnPhos | nrochemistry.comharvard.edu |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | nrochemistry.commdpi.com |
| Solvent | Toluene/Water, 1,4-Dioxane, DMF, THF/Water | nih.govnrochemistry.commdpi.com |
| Temperature | 40-100 °C | nrochemistry.commdpi.com |
This table presents a generalized summary of conditions often employed in Suzuki-Miyaura coupling reactions.
The catalytic cycle for the Suzuki reaction generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnrochemistry.com
Reactivity of the Phenyl Substituent and Inter-Ring Interactions
The phenyl group is not merely a passive substituent; it actively influences the thiophene ring's reactivity and can itself be a site for further chemical modification.
Impact of Phenyl Group on Thiophene Reactivity
The phenyl group at the C5 position exerts both electronic and steric effects on the thiophene ring.
Electronic Effects: The phenyl group is weakly activating and can donate electron density to the thiophene ring via resonance, which can influence the rate and regioselectivity of reactions. In electrophilic substitution, it would direct incoming electrophiles to the ortho (C4) position.
Steric Effects: The bulkiness of the phenyl group can sterically hinder the approach of reagents to the adjacent C4 position of the thiophene ring. This can be a critical factor in controlling the outcome of certain reactions.
Functionalization of the Phenyl Moiety
The phenyl ring itself can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The thiophene ring, acting as a substituent on the phenyl ring, is an ortho-, para-director. Therefore, electrophiles like nitrating or halogenating agents would preferentially add to the ortho and para positions of the phenyl ring.
However, a significant challenge in the selective functionalization of the phenyl ring is the higher intrinsic reactivity of the thiophene ring towards electrophiles. pearson.com Electrophilic attack is more likely to occur at the C4 position of the thiophene unless reaction conditions are carefully controlled or if the thiophene ring is sufficiently deactivated by its substituents. An alternative and more controlled strategy to obtain functionalized phenyl moieties is to utilize a pre-functionalized phenylboronic acid in a Suzuki-Miyaura coupling reaction with a 2,5-dihalothiophene-3-carbaldehyde precursor. nih.govmdpi.com This approach allows for the precise installation of desired substituents on the phenyl ring before its attachment to the thiophene core.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Nitrobenzene |
| Benzenesulfonic acid |
| 1-Chloro-2,4-dinitrobenzene |
| 2,4-Dinitrophenol |
| 2,4-Dinitrofluorobenzene |
| 2-Aminothiophene |
| Phenylboronic acid |
| 2,4,6-Trinitrochlorobenzene |
| 2,4,6-Trinitrophenol |
| p-Chloronitrobenzene |
| o-Chloronitrobenzene |
Strategic Derivatization and Analogue Synthesis Based on 2 Chloro 5 Phenylthiophene 3 Carbaldehyde Scaffold
Synthesis of Fused Thiophene (B33073) Systems (e.g., Thienothiophenes)
Thienothiophenes, bicyclic aromatic compounds consisting of two fused thiophene rings, have garnered considerable research interest due to their applications as organic semiconductors and components in electroactive materials. mdpi.combeilstein-journals.orgmdpi.com Efficient synthesis of these structures often relies on the cyclization of appropriately substituted thiophenes. wikipedia.org The 2-chloro-5-phenylthiophene-3-carbaldehyde core is well-suited for this purpose, with the chloro and aldehyde functionalities serving as key reactive points for annulation reactions to form a second thiophene ring.
Intramolecular Cyclization Methodologies
A primary strategy for forming thienothiophene systems from a 2-chlorothiophene-3-carbaldehyde scaffold involves a sequence of nucleophilic substitution followed by intramolecular cyclization. This approach typically begins with the conversion of the aldehyde group into a moiety containing a sulfur nucleophile, which then displaces the chlorine atom to close the second ring.
One established method that can be adapted for this purpose is the Fiesselmann thiophene synthesis. beilstein-journals.org In a representative pathway, this compound would first undergo a reaction at the aldehyde, for instance, a Knoevenagel condensation with an active methylene (B1212753) compound like methyl thioglycolate. The resulting intermediate possesses a thiolate precursor, which, upon activation with a base (e.g., potassium tert-butoxide), can perform an intramolecular nucleophilic aromatic substitution (SNAr) on the carbon bearing the chlorine atom. beilstein-journals.org This ring-closure step is facilitated by the electron-withdrawing nature of the substituent at the 3-position, which activates the C2-chloro group towards substitution. The final product would be a substituted phenylthieno[3,2-b]thiophene. mdpi.combeilstein-journals.org
A general representation of this cyclization is outlined in the table below, based on analogous reactions with 3-chloro- or 3-bromothiophenes. mdpi.com
Table 1: Representative Intramolecular Cyclization for Thieno[3,2-b]thiophene Synthesis
| Starting Material Analogue | Reagents and Conditions | Intermediate Stage | Final Product Type |
|---|---|---|---|
| Methyl 4-aryl-3-chlorothiophene-2-carboxylate | 1. Methyl thioglycolate, Potassium tert-butoxide | Formation of a sulfur-containing side chain via SNAr | 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate |
Exploration of Novel Ring-Closing Reaction Pathways
Beyond classical condensation and substitution sequences, novel ring-closing strategies offer more efficient and atom-economical routes to fused thiophenes. Cascade reactions, where multiple bonds are formed in a single operation, are particularly attractive. For instance, methodologies involving the cyclization of alkynyl diols with sulfurating agents like I₂/Na₂S₂O₃ have been developed to produce thieno[3,2-b]thiophenes in a step-efficient manner. mdpi.com While not a direct application, the principles of these cascade reactions could inspire new pathways starting from derivatized this compound, where the aldehyde is first converted into an alkyne-containing intermediate.
Another modern approach is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve a one-pot reaction with a reagent like ethyl cyanoacetate and sulfur. The initial Knoevenagel condensation between the aldehyde and the cyanoacetate would be followed by the addition of sulfur and subsequent ring closure. wikipedia.org This would result in the formation of a 2-aminothieno[3,2-b]thiophene derivative, a highly functionalized scaffold for further elaboration. umich.eduresearchgate.netresearchgate.net
Table 2: Potential Application of the Gewald Reaction
| Carbonyl Component | α-Cyanoester | Sulfur Source | Base | Potential Product |
|---|
Construction of Complex Heterocyclic Assemblies
The functional groups on this compound serve as versatile connectors for building larger, more complex molecular architectures, including polycyclic aromatic systems and conjugated oligo-thiophenes.
Integration into Polycyclic Aromatic Systems
The planar and aromatic nature of the phenylthiophene core makes it an excellent building block for larger polycyclic aromatic systems (PAS). One powerful method for achieving this is through intramolecular Friedel-Crafts-type reactions. mdpi.com By first modifying the aldehyde or coupling a suitable partner to the chloro position, a side chain can be introduced that is capable of undergoing an acid-catalyzed electrophilic cyclization onto either the phenyl ring or an available position on the thiophene ring. For example, converting the aldehyde to a carboxylic acid, then to an acid chloride, could allow for an intramolecular acylation onto the ortho-position of the phenyl ring, forming a new fused six-membered ring and creating a rigid, planar dibenzothiophene-like structure. researchgate.net Such cyclizations are pivotal in synthesizing materials with tailored electronic properties. nih.govd-nb.info
Synthesis of Bi- and Oligo-thiophenes with Extended Conjugation
The chloro-substituent at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are instrumental in constructing carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for synthesizing biaryl and oligo-aryl compounds, including those containing thiophene units. nih.govmdpi.comresearchgate.net
To synthesize a bi-thiophene, this compound can be coupled with a thiophene boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). nih.govnih.gov The aldehyde group is generally tolerant of these reaction conditions, though protection may be employed if necessary. This reaction selectively replaces the chlorine atom with another thiophene ring, extending the π-conjugated system. By using a dibromothiophene in a subsequent coupling step, this process can be extended to create well-defined oligo-thiophenes. These materials are central to the field of organic electronics. nih.gov
Table 3: Example of Suzuki-Miyaura Coupling for Bi-thiophene Synthesis
| Thiophene Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Phenyl-[2,2'-bithiophene]-3-carbaldehyde |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-aryl-thiophene nih.gov |
Design and Synthesis of Conformationally Restricted Derivatives
The single bond connecting the thiophene and phenyl rings allows for free rotation, resulting in conformational flexibility. For applications in materials science and drug design, it is often desirable to create conformationally restricted analogues where this rotation is hindered or locked. This can enhance molecular planarity, improve electronic conjugation, and define a specific three-dimensional structure for interaction with biological targets.
A key strategy to achieve this is through intramolecular cyclization that bridges the phenyl and thiophene rings. An intramolecular Friedel-Crafts reaction is a classic approach. nih.gov For the this compound scaffold, this could be achieved by first converting the aldehyde into a group capable of generating an electrophile, such as a carbinol that can be protonated to a carbocation under acidic conditions. This electrophile could then attack an ortho-position of the C5-phenyl ring, forming a new six- or seven-membered ring that locks the biaryl system into a more planar conformation. The success of such a cyclization depends on the activation of the phenyl ring and the length of the tether connecting the electrophilic center to the thiophene core. nih.gov This synthetic strategy transforms the flexible biaryl unit into a rigid, fused polycyclic system.
Synthesis of Functionalized Thiophene-2-carboxamide Derivatives
The strategic derivatization of the this compound scaffold into functionalized thiophene-2-carboxamide derivatives represents a significant avenue for expanding the chemical space and exploring the structure-activity relationships of this class of compounds. The synthesis of these carboxamide derivatives typically proceeds through a multi-step sequence involving the initial oxidation of the aldehyde functionality to a carboxylic acid, followed by activation of the carboxylic acid, and subsequent amidation with a diverse range of amines.
A general and efficient pathway for the synthesis of thiophene-2-carboxamide derivatives from this compound involves a three-step process:
Oxidation of the Aldehyde: The initial step is the oxidation of the 3-carbaldehyde group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of reagents like potassium permanganate (B83412) (KMnO₄) in a basic medium or chromium-based oxidants. For instance, the aldehyde can be treated with potassium permanganate in aqueous acetone, followed by acidification to yield 2-chloro-5-phenylthiophene-3-carboxylic acid. Another mild and selective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.
Formation of the Acyl Chloride: The resulting carboxylic acid is then converted into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com The reaction is often performed in an inert solvent such as dichloromethane (DCM) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. commonorganicchemistry.com This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by an amine.
Amidation: The final step is the reaction of the acyl chloride with a primary or secondary amine to form the desired thiophene-2-carboxamide derivative. This reaction is a standard nucleophilic acyl substitution. khanacademy.org The acyl chloride is typically added to a solution of the amine in an inert solvent, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. This method allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a diverse library of functionalized derivatives.
The following table summarizes the key transformations and reagents involved in this synthetic strategy:
| Step | Transformation | Reagents and Conditions | Product |
| 1 | Oxidation of Aldehyde | 1. KMnO₄, acetone/H₂O, reflux2. HCl (aq) | 2-Chloro-5-phenylthiophene-3-carboxylic acid |
| or | |||
| NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | |||
| 2 | Acyl Chloride Formation | SOCl₂, reflux | 2-Chloro-5-phenylthiophene-3-carbonyl chloride |
| or | |||
| (COCl)₂, cat. DMF, DCM, rt | |||
| 3 | Amidation | R¹R²NH, Et₃N, DCM, 0 °C to rt | N,N-Disubstituted-2-chloro-5-phenylthiophene-3-carboxamide |
This synthetic approach offers a versatile and reliable method for the preparation of a wide array of functionalized thiophene-2-carboxamide derivatives starting from the readily available this compound scaffold. The diversity of the final products is primarily dictated by the choice of the amine used in the final amidation step, allowing for systematic modifications to explore their potential applications.
Detailed Research Findings
Research in this area has focused on optimizing each step of the synthetic sequence to achieve high yields and purity of the final carboxamide derivatives.
For the oxidation of the aldehyde , studies have shown that the choice of oxidant and reaction conditions can significantly impact the yield and side-product formation. While strong oxidants like potassium permanganate are effective, they may require careful control of the reaction temperature to avoid over-oxidation or degradation of the thiophene ring. Milder methods, such as the Pinnick oxidation, are often preferred for their chemoselectivity and compatibility with various functional groups that might be present on the phenyl ring.
In the formation of the acyl chloride , thionyl chloride is a cost-effective and commonly used reagent. libretexts.orgchemguide.co.uk However, the reaction can produce sulfur-containing byproducts that may be difficult to remove. The use of oxalyl chloride with a catalytic amount of DMF is often a cleaner alternative, as the byproducts (CO₂, CO, and HCl) are gaseous and easily removed. commonorganicchemistry.com
The amidation step is generally high-yielding and proceeds under mild conditions. A wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully coupled with the acyl chloride. The reaction is typically fast and exothermic, often requiring initial cooling. The following table provides examples of different amines that can be used and the corresponding functionalized thiophene-2-carboxamide derivatives that can be synthesized.
| Amine (R¹R²NH) | Product Name | R¹ | R² |
| Diethylamine | 2-Chloro-N,N-diethyl-5-phenylthiophene-3-carboxamide | -CH₂CH₃ | -CH₂CH₃ |
| Morpholine | (2-Chloro-5-phenylthiophen-3-yl)(morpholino)methanone | \multicolumn{2}{c}{-(CH₂)₂O(CH₂)₂-} | |
| Aniline | 2-Chloro-N,5-diphenylthiophene-3-carboxamide | -C₆H₅ | -H |
| Benzylamine | N-Benzyl-2-chloro-5-phenylthiophene-3-carboxamide | -CH₂C₆H₅ | -H |
| Piperidine | (2-Chloro-5-phenylthiophen-3-yl)(piperidin-1-yl)methanone | \multicolumn{2}{c}{-(CH₂)₅-} |
The characterization of these synthesized derivatives is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.
Theoretical and Computational Chemistry of 2 Chloro 5 Phenylthiophene 3 Carbaldehyde
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-5-phenylthiophene-3-carbaldehyde at the molecular level. These computational tools provide a detailed picture of the molecule's geometry, electronic distribution, and reactive sites.
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) or similar basis set, are performed to predict geometric parameters like bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometric Parameters for a Substituted Phenylthiophene Core Structure (Calculated via DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-S | 1.725 | C-S-C | 91.5 |
| C=C (thiophene) | 1.378 | C-C-S | 112.0 |
| C-C (thiophene) | 1.435 | C-C=O | 124.5 |
| C-Cl | 1.740 | H-C=O | 120.8 |
| C-C (inter-ring) | 1.470 | ||
| C=O | 1.215 | ||
| C-H (aldehyde) | 1.110 |
Note: This data is representative of typical values found for similar substituted thiophene structures and is intended for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, orbital shapes)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For thiophene derivatives, the HOMO is typically distributed over the entire π-conjugated system of the thiophene and phenyl rings, while the LUMO is often localized similarly, indicating possible π-π* electronic transitions. Computational studies on related thiophene sulfonamides have reported HOMO-LUMO gap values in the range of 3.44 to 4.65 eV. mdpi.com
In this compound, the electron-withdrawing nature of the chloro and carbaldehyde groups is expected to lower the energy of the LUMO, potentially affecting the energy gap and reactivity.
Table 2: Representative FMO Energies for a Substituted Phenylthiophene Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.4 |
| Energy Gap (ΔE) | 4.1 |
Note: These values are illustrative and based on typical findings for analogous conjugated thiophene systems.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, this region is expected around the oxygen atom of the carbaldehyde group.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly the acidic aldehyde proton.
Green/Yellow Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a visual representation of the molecule's polarity and is instrumental in understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For conjugated systems like this compound, NBO analysis reveals key interactions, such as π → π* transitions between the phenyl and thiophene rings, and n → π* interactions involving the lone pairs (n) on the oxygen and sulfur atoms. These delocalizations are critical to the molecule's stability and electronic properties. researchgate.netresearchgate.net NBO analysis also determines the hybridization of atomic orbitals, confirming the bonding patterns within the molecule.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For similar thiophene-containing crystal structures, studies have shown that H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to crystal packing. nih.govmdpi.com For this compound, one would expect to see significant contributions from H···H, C···H, and Cl···H contacts, which govern how the molecules arrange themselves in the solid state.
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.0% |
| C···H / H···C | 25.5% |
| S···H / H···S | 15.0% |
| O···H / H···O | 8.5% |
| Other | 6.0% |
Note: This data is representative of analyses on similar functionalized thiophene compounds.
Mechanistic Investigations through Computational Modeling
While specific mechanistic studies on this compound were not found in the search results, computational modeling is a key methodology for investigating reaction mechanisms. This approach typically involves using DFT to map the potential energy surface of a reaction.
Key aspects of these investigations include:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy states.
Identifying Transition States (TS): The transition state represents the highest energy point along the reaction coordinate. Computational methods are used to locate this first-order saddle point and characterize it by identifying a single imaginary frequency in a vibrational analysis.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a critical factor in reaction kinetics.
For this compound, computational modeling could be used to study various reactions involving the carbaldehyde group, such as nucleophilic additions, condensations (e.g., Knoevenagel or Wittig reactions), or oxidations. For example, a study of its reaction with a nucleophile would involve modeling the approach of the nucleophile to the carbonyl carbon, locating the transition state for bond formation, and calculating the energy barrier for the reaction. Such studies provide fundamental insights into the compound's reactivity and can help in designing synthetic pathways. nih.gov
Transition State Calculations for Key Reactions (e.g., Decarbonylation)
Transition state calculations are crucial for understanding the mechanisms and kinetics of chemical reactions involving this compound. A key reaction for aromatic aldehydes is decarbonylation, which involves the loss of a carbonyl group (CO).
Computational methods, particularly density functional theory (DFT), can be employed to model the decarbonylation of this compound. The process is understood to proceed through the oxidative addition of the aldehyde C-H bond to a transition metal catalyst, followed by migratory insertion and reductive elimination to release the decarbonylated product and a metal-carbonyl complex.
The transition state for the rate-determining step, typically the initial C-H bond activation or the final reductive elimination, can be located on the potential energy surface. The geometric parameters and vibrational frequencies of this transition state are calculated to confirm its nature (i.e., having a single imaginary frequency) and to compute the activation energy of the reaction.
Table 1: Hypothetical Transition State Parameters for the Decarbonylation of this compound
| Parameter | Value |
|---|---|
| Activation Energy (kcal/mol) | 20 - 35 |
| Imaginary Frequency (cm⁻¹) | -400 to -200 |
| Key Bond Distances (Å) | C-H (breaking): 1.5 - 2.0 |
| Metal-C (forming): 2.0 - 2.5 |
Note: These values are representative and would be determined through specific DFT calculations.
Reaction Coordinate Analysis and Energy Profiles
A reaction coordinate analysis for the decarbonylation of this compound would involve mapping the energetic pathway from reactants to products. This analysis provides a detailed view of the energy changes throughout the reaction, including the energies of intermediates and transition states.
The energy profile would illustrate the activation barriers for each step of the catalytic cycle. By identifying the highest energy barrier, the rate-limiting step of the reaction can be determined. This information is invaluable for optimizing reaction conditions to improve catalytic efficiency. The profile would also reveal the thermodynamic stability of any intermediates formed during the reaction.
Computational Studies on Molecular Reactivity Descriptors
Molecular reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of the chemical reactivity and selectivity of this compound.
Electrophilicity-based charge transfer (ECT) analysis can predict the extent of electron transfer in a reaction. For this compound, this analysis would quantify its ability to accept electrons from a nucleophile. A higher ECT value would indicate a greater capacity for electrophilic interactions. This is particularly relevant for understanding its reactions with various nucleophiles at the aldehyde carbon or at the thiophene ring.
Local and global reactivity indices provide a more detailed picture of the molecule's reactivity.
Local Reactivity Indices: Fukui functions and local softness are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the aldehyde carbon is expected to be a primary site for nucleophilic attack, while the phenyl and thiophene rings would have sites susceptible to electrophilic attack.
Table 2: Predicted Global Reactivity Indices for this compound
| Index | Predicted Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.0 to -5.0 |
| Chemical Hardness (η) | 2.5 to 3.5 |
Note: Values are estimations based on similar compounds and would be refined by specific calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamic behavior of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred conformations.
For this molecule, MD simulations would focus on the rotational dynamics of the phenyl group relative to the thiophene ring and the orientation of the carbaldehyde group. Understanding these dynamics is important as the molecular conformation can influence its reactivity and interactions with other molecules. The simulations can also provide information on intermolecular interactions in condensed phases.
Computational Spectroscopic Prediction (e.g., NMR, IR, UV-Vis) for Structural Elucidation
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and structural elucidation.
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. This would show characteristic peaks for the C=O stretch of the aldehyde, C-Cl stretch, and various vibrations of the thiophene and phenyl rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. This would reveal the wavelengths of maximum absorption (λ_max) and provide information about the electronic structure of the molecule, particularly the π-π* transitions within the conjugated system.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature |
|---|---|
| ¹H NMR (ppm) | Aldehyde proton: 9.8-10.2; Thiophene proton: 7.0-7.5; Phenyl protons: 7.2-7.8 |
| ¹³C NMR (ppm) | Aldehyde carbon: 180-185; Thiophene carbons: 125-150; Phenyl carbons: 125-140 |
| IR (cm⁻¹) | C=O stretch: 1680-1700; C-Cl stretch: 700-800 |
Note: These are expected ranges based on computational studies of analogous compounds.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For "2-Chloro-5-phenylthiophene-3-carbaldehyde," both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals.
While specific experimental data for "this compound" is not extensively published, the expected chemical shifts can be predicted based on the analysis of structurally related compounds, such as 2-chlorothiophene, 5-phenylthiophene-2-carbaldehyde (B91291), and other substituted thiophenes. chemicalbook.comnih.gov The substituents on the thiophene (B33073) ring, namely the chloro, phenyl, and carbaldehyde groups, each exert distinct electronic effects that influence the chemical shifts of the thiophene proton and carbons.
The ¹H NMR spectrum is expected to show a singlet for the aldehydic proton, typically in the downfield region (δ 9.5-10.5 ppm). The single proton on the thiophene ring (H-4) would appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing chloro and formyl groups. The protons of the phenyl group will exhibit multiplets in the aromatic region (δ 7.2-8.0 ppm).
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be the most downfield signal (δ 180-190 ppm). The carbons of the thiophene and phenyl rings will appear in the aromatic region (δ 120-150 ppm). The specific chemical shifts are determined by the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde CHO | 9.8 - 10.2 | 182 - 186 |
| Thiophene H-4 | 7.5 - 7.8 | 125 - 128 |
| Phenyl H (ortho, meta, para) | 7.3 - 7.9 (multiplets) | 127 - 135 |
| Thiophene C-2 | - | 138 - 142 |
| Thiophene C-3 | - | 140 - 144 |
| Thiophene C-4 | 7.5 - 7.8 | 125 - 128 |
| Thiophene C-5 | - | 145 - 150 |
| Phenyl C (ipso) | - | 130 - 134 |
| Phenyl C (ortho, meta, para) | 7.3 - 7.9 (multiplets) | 127 - 135 |
Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
To overcome the limitations of 1D NMR and confirm the precise structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "this compound," COSY would be primarily used to confirm the coupling network within the phenyl ring. The lack of a cross-peak between the thiophene proton (H-4) and the aldehydic proton would confirm their spatial separation.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.net This is a powerful tool for assigning the carbon signals for all protonated carbons. For instance, the signal for the thiophene proton (H-4) in the ¹H spectrum will show a cross-peak to its directly attached carbon (C-4) in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons. researchgate.net For example, the aldehydic proton should show a correlation to the C-3 carbon of the thiophene ring. Similarly, the thiophene proton (H-4) would be expected to correlate with C-2, C-3, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In this molecule, NOESY could reveal through-space interactions between the thiophene proton (H-4) and the ortho-protons of the phenyl ring, providing information about the preferred conformation of the phenyl group relative to the thiophene ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons/Carbons | Information Gained |
| COSY | Phenyl protons | Connectivity within the phenyl ring. |
| HSQC | Thiophene H-4 ↔ C-4; Phenyl H ↔ Phenyl C | Direct C-H attachments. |
| HMBC | Aldehyde H ↔ C-3, C-4; Thiophene H-4 ↔ C-2, C-3, C-5; Phenyl H ↔ Thiophene C-5 | Connectivity across multiple bonds, assignment of quaternary carbons. |
| NOESY | Thiophene H-4 ↔ Phenyl ortho-H | Spatial proximity and conformational analysis. |
While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystal structures. High-resolution solid-state ¹³C NMR can provide insights into the molecular packing and intermolecular interactions in the solid state. rsc.org For thiophene-based materials, ssNMR can reveal information about the orientation and dynamics of the different ring systems within the crystal lattice. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy is a rapid and effective method for identifying key functional groups. In the spectrum of "this compound," the most prominent and diagnostic absorption band would be the C=O stretch of the aldehyde group, which is expected in the region of 1660-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the thiophene ring. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the thiophene and phenyl rings (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically below 800 cm⁻¹). nih.gov
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aldehyde C=O Stretch | 1660 - 1700 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-Cl Stretch | < 800 | Medium to Strong |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For "this compound," the Raman spectrum would clearly show the C=C stretching modes of the thiophene and phenyl rings. The C-S stretching vibration of the thiophene ring is also often more readily observed in the Raman spectrum. A comparative analysis of both FTIR and Raman spectra allows for a more complete vibrational assignment. researchgate.netsapub.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of experimental bands. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight and valuable structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular formula of the compound. Unlike standard MS, HRMS measures the mass-to-charge ratio with very high precision (typically to four or more decimal places). This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₇ClOS), HRMS can confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure.
The fragmentation of this compound would likely proceed through characteristic pathways, including the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or cleavage of the thiophene ring. nih.gov The analysis of these fragmentation pathways provides unambiguous evidence for the connectivity of the atoms within the molecule. researchgate.netrhhz.net
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 222.99 | 194.03 | CO | [M+H-CO]⁺ |
| 222.99 | 193.99 | CHO | [M+H-CHO]⁺ |
| 222.99 | 188.03 | Cl | [M+H-Cl]⁺ |
| 222.99 | 146.03 | C₅H₂ClS | [Phenylcarbonyl]⁺ |
Note: The m/z values are theoretical and based on the most abundant isotopes.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com To perform this analysis, a high-quality single crystal of this compound is required. nih.govresearcher.life The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields a detailed three-dimensional electron density map, from which the positions of all atoms in the molecule can be determined.
The results from an SCXRD study provide an unambiguous confirmation of the compound's constitution and conformation in the solid state. mdpi.com It reveals the planarity of the thiophene ring, the orientation of the phenyl and carbaldehyde substituents, and the precise bond lengths and angles. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice through intermolecular forces such as hydrogen bonds or π-π stacking.
Table 2: Representative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 6.021(2) |
| c (Å) | 19.834(7) |
| β (°) | 98.54(2) |
| Volume (ų) | 1004.5(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.475 |
Note: This table presents example data for a related heterocyclic compound to illustrate the type of information obtained from an SCXRD experiment. Data for the specific title compound would require experimental determination.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). researchgate.net Instead of a single diffraction pattern from one crystal, PXRD produces a diffractogram that is a fingerprint of the crystalline phases present in the sample. It is particularly valuable for identifying the compound, assessing its bulk purity, and studying polymorphism.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. PXRD is the primary tool for identifying different polymorphs, each of which will produce a unique diffraction pattern. This analysis is critical in materials science and pharmaceutical development to ensure the consistency and performance of the crystalline solid.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis. bldpharm.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques. In HPLC, the compound is dissolved in a solvent (mobile phase) and passed through a column containing a solid adsorbent (stationary phase). Separation is based on the compound's relative affinity for the two phases. A detector measures the concentration of the compound as it elutes from the column, producing a chromatogram. A pure sample will ideally show a single, sharp peak. nih.gov
Similarly, GC separates compounds based on their volatility and interaction with the stationary phase in a heated column. It is suitable for thermally stable and volatile compounds. Both HPLC and GC can be coupled with mass spectrometry (LC-MS or GC-MS) to provide mass information for each separated peak, confirming the identity of the main product and any impurities. These techniques are routinely used to monitor the conversion of reactants to products, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-phenylthiophene-2-carbaldehyde |
| 2-Thiophenecarboxaldehyde |
| 5-Bromothiophene-2-carbaldehyde |
| 5-Chloro-2-thiophenecarboxaldehyde |
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound". It is particularly useful for monitoring the progress of its synthesis, assessing the purity of the final product, and for quality control purposes. The development of a robust HPLC method is critical for separating the target compound from starting materials, intermediates, and byproducts.
Methodology and Findings:
A typical HPLC method for the analysis of "this compound" would likely employ a reverse-phase approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. Given the aromatic and moderately polar nature of the target compound, a C18 or a phenyl-hexyl column would be a suitable choice for the stationary phase, offering a good balance of hydrophobic and π-π interactions for effective separation from related aromatic compounds.
The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve a good resolution of all components in a reaction mixture, from polar starting materials to the less polar product. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can help to improve peak shape and resolution, especially for the aldehyde functional group. A fast HPLC method could potentially be developed using isocratic elution with an optimized mobile phase composition, such as a 90:10 (v/v) mixture of acetonitrile and water, which has been shown to be effective for the rapid analysis of other thiophenic compounds. mdpi.com
For detection, a Diode Array Detector (DAD) or a UV-Vis detector would be highly effective. These detectors can monitor the absorbance at multiple wavelengths simultaneously, which is advantageous for identifying and quantifying compounds with different chromophores. The extended conjugation provided by the phenyl and thiophene rings in "this compound" would result in strong UV absorbance, making this a sensitive detection method. For even greater specificity and structural information, HPLC can be coupled with a mass spectrometer (HPLC-MS). This hyphenated technique provides the retention time from the HPLC and the mass-to-charge ratio from the MS, allowing for unambiguous peak identification.
Reaction Monitoring:
During the synthesis of "this compound," for instance, via a Vilsmeier-Haack reaction on 2-chloro-5-phenylthiophene (B14128794), HPLC can be used to monitor the consumption of the starting material and the formation of the product in real-time. Small aliquots can be withdrawn from the reaction mixture at different time intervals, quenched, and injected into the HPLC system. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of impurities. Thin-layer chromatography (TLC) can also be a complementary technique for real-time monitoring of solid-phase reactions. thieme.de
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) at 254 nm and 320 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is ideal for the analysis of the main product, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts that may be formed during the synthesis of "this compound". These byproducts could include unreacted volatile starting materials, solvent residues, or small molecules formed through side reactions or degradation.
Methodology and Findings:
For GC-MS analysis, a sample containing the volatile components is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is generally suitable for the separation of a wide range of volatile organic compounds. capes.gov.br The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
The electron ionization (EI) mode is commonly used in GC-MS, as it produces a reproducible fragmentation pattern that can be compared against spectral libraries (like NIST or Wiley) for compound identification. For "this compound", while it may be amenable to GC-MS analysis, derivatization might be necessary to improve its volatility and thermal stability, although this is less common for aldehydes compared to more polar functional groups. The analysis of underivatized thiophene derivatives by GC-MS has been successfully demonstrated for compounds found in plant extracts. nih.gov
Potential volatile byproducts in the synthesis could include compounds arising from the decomposition of the Vilsmeier reagent (e.g., dimethylamine, carbon monoxide) or from side reactions involving the solvent. GC-MS analysis of the reaction headspace or a solvent extract of the reaction mixture would provide a comprehensive profile of these volatile species. This information is invaluable for understanding the reaction mechanism in detail and for process optimization to improve product purity.
Table 2: Illustrative GC-MS Parameters for Volatile Byproduct Analysis
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)
While "this compound" itself is an achiral molecule, it can serve as a precursor for the synthesis of chiral derivatives. For instance, the aldehyde group can be reacted with a chiral auxiliary or a chiral reagent to introduce a stereocenter. In such cases, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, becomes an indispensable tool for the characterization of the enantiomeric properties of these new chiral molecules.
Principles and Applications:
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure of a molecule, including its absolute configuration and conformational preferences. For chiral thiophene-based polymers and oligomers, CD spectroscopy has been effectively used to investigate their helical π-stacking structures. tandfonline.comtandfonline.com
Should a chiral center be introduced into a derivative of "this compound," for example, by converting the aldehyde to a chiral alcohol or amine, the resulting enantiomers would be expected to exhibit mirror-image CD spectra. This technique would be crucial for:
Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample.
Assigning Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a newly synthesized chiral molecule can often be determined.
The synthesis of chiral thiophene derivatives is an active area of research, with applications in materials science and medicinal chemistry. nih.govnih.govrsc.org For instance, chiral polythiophenes have been synthesized and their optical properties, including chirality, have been examined using CD spectroscopy. nih.gov The development of enantioselective synthetic methods, such as aza-Friedel-Crafts reactions to create chiral centers adjacent to a thiophene ring, often relies on chiral HPLC for determining enantiomeric excess, a technique that is calibrated and validated using chiroptical methods. acs.org
In a hypothetical scenario where the aldehyde of "this compound" is reduced to an alcohol and then esterified with a chiral acid, the resulting diastereomers could be separated by chromatography, and the enantiomeric nature of the chiral alcohol moiety could be confirmed by CD spectroscopy after removal of the chiral auxiliary. The study of such chiral derivatives would contribute to a deeper understanding of structure-property relationships in this class of thiophene compounds.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of the aldehyde and the chloro-substituted thiophene (B33073) ring allows for a variety of chemical transformations, making 2-Chloro-5-phenylthiophene-3-carbaldehyde a valuable precursor in the synthesis of more complex molecules.
Precursor for Pharmacologically Relevant Scaffolds (focus on synthetic pathway)
The thieno[3,2-d]pyrimidine (B1254671) scaffold is a core structure in many compounds with significant pharmacological activity. researchgate.net this compound serves as a key starting material for the synthesis of these important heterocyclic systems. A plausible synthetic pathway involves the initial conversion of the aldehyde group into a nitrile, followed by further functionalization to build the pyrimidine (B1678525) ring.
This transformation can be initiated by reacting the carbaldehyde with hydroxylamine (B1172632) to form an oxime, which is then dehydrated to yield the corresponding nitrile. The resulting 2-chloro-5-phenylthiophene-3-carbonitrile can then undergo a Gewald-type reaction. For instance, treatment with a suitable active methylene (B1212753) compound, such as a malonic ester derivative, in the presence of a base and elemental sulfur, would lead to the formation of a 2-aminothiophene derivative. This intermediate, now possessing an amino group and a cyano or ester group at the 2- and 3-positions of a newly formed thiophene ring fused to the original one, is primed for cyclization. Heating this intermediate with formamide (B127407) or a similar reagent can then effect the closure of the pyrimidine ring, yielding a substituted thieno[3,2-d]pyrimidine. nih.govbeilstein-journals.org The phenyl and chloro substituents on the original thiophene ring are carried through the synthesis, providing a route to novel, highly substituted thieno[3,2-d]pyrimidine derivatives with potential for diverse pharmacological applications.
Intermediate in Agrochemical Research (focus on synthetic pathway)
Thiophene derivatives are integral components in a variety of agrochemicals, including fungicides and insecticides. researchgate.netnih.gov While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in public literature, its structural features suggest its potential as a valuable intermediate. Halogenated thiophenes, for instance, are known building blocks for certain classes of insecticides. beilstein-journals.orgresearchgate.net
A hypothetical synthetic application in agrochemical research could involve the elaboration of the aldehyde functionality to create a toxophore or to link the thiophene scaffold to other active moieties. For example, the aldehyde could undergo a Wittig reaction to introduce a carbon-carbon double bond, which could then be further functionalized. Alternatively, condensation of the aldehyde with an active methylene compound, followed by cyclization, could lead to the formation of novel heterocyclic systems with potential fungicidal or insecticidal properties. The presence of the chloro and phenyl groups can influence the lipophilicity and metabolic stability of the final molecule, properties that are critical for the efficacy of agrochemicals.
Contributions to Functional Materials Science
The extended π-system of the phenylthiophene core makes this compound an attractive precursor for the synthesis of functional organic materials with applications in electronics and photovoltaics.
Precursor for Conductive Polymers and Organic Semiconductors
Polythiophenes are a well-established class of conductive polymers. The polymerization of this compound can lead to novel semiconducting polymers with tailored properties. Polymerization can be achieved through various methods, including chemical and electrochemical polymerization.
One approach involves the polymerization through the aldehyde group, which can react under acidic conditions to form poly(thiophene-methine)s. Alternatively, the thiophene ring itself can be polymerized. For instance, after conversion of the aldehyde to a more stable group, polymerization can proceed via coupling reactions such as Stille or Suzuki coupling, which are common methods for synthesizing conjugated polymers. The resulting polymer would feature a polythiophene backbone with pendant phenyl and chloro substituents, which would significantly influence the polymer's electronic and physical properties.
Application in Organic Electronic Devices (e.g., OFETs, OLEDs) (focus on chemical structure-performance relationship)
Polymers derived from this compound are promising candidates for active materials in organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The performance of these devices is intrinsically linked to the chemical structure of the organic semiconductor.
In the context of OFETs, the phenyl and chloro substituents on the polythiophene backbone would play a crucial role. The phenyl group can enhance interchain π-π stacking, which is beneficial for charge transport and can lead to higher charge carrier mobility. The electron-withdrawing nature of the chlorine atom can lower the HOMO energy level of the polymer, which can improve its air stability by making it less susceptible to oxidation.
For OLED applications, the introduction of the phenylthiophene moiety into a polymer backbone can be used to tune the emission color and improve the quantum efficiency of the device. The rigid and planar structure of the phenylthiophene unit can lead to high photoluminescence quantum yields in the solid state. By incorporating this monomer into a copolymer with other aromatic units, it is possible to create materials with a range of emission colors and electroluminescent properties.
| Device Type | Structural Influence of this compound Derived Polymer | Expected Performance Impact |
| OFET | Phenyl group enhances π-π stacking. Chloro group lowers HOMO level. | Increased charge carrier mobility and improved air stability. |
| OLED | Rigid phenylthiophene unit. | Tunable emission color and potentially high quantum efficiency. |
Synthesis of Components for Organic Photovoltaics
In the field of organic photovoltaics (OPVs), donor-acceptor (D-A) copolymers are a key class of materials used in the active layer of solar cells. This compound can serve as a building block for the donor segment of such copolymers.
Development of Novel Reagents and Catalysts from Thiophene Scaffolds
The functionalized thiophene core of this compound provides multiple reactive sites suitable for designing specialized reagents and catalysts. The aldehyde group, the chlorine atom, and the phenyl-thiophene backbone can all be modified to create molecules with tailored catalytic or reactive properties.
Thiophene derivatives are fundamental in constructing complex organic molecules, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi reactions. researchgate.net These methods are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of a wide array of substituted biaryls and conjugated polymers. researchgate.netnih.gov For instance, arylthiophene-carbaldehydes are synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling reactions, highlighting a key synthetic route for creating precursors to more complex reagents. nih.govmdpi.comresearchgate.net
The aldehyde functional group on the thiophene ring is a key feature, allowing for a multitude of chemical transformations. It can be readily converted into other functional groups to generate diverse reagents. For example, a series of novel 5-phenylthiophene derivatives were designed and synthesized to act as potent antifungal agents, demonstrating the scaffold's potential in developing new therapeutic reagents. nih.gov In these structures, the core thiophene unit is elaborated through reactions that often begin with functional handles like aldehydes.
Furthermore, halogenated thiophenes are crucial intermediates. The chlorine atom in this compound can be substituted or used as a handle in coupling reactions. The development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, for example, showcases their role as building blocks for complex molecules like new insecticides. beilstein-journals.org These intermediates are often prepared from starting materials like 2-thiophenecarbonitrile (B31525) through halogenation processes. beilstein-journals.org The presence of both chloro and aldehyde groups on the same thiophene ring offers orthogonal reactivity, allowing for sequential and selective modifications to build intricate molecular architectures for catalysis or materials science.
Table 1: Selected Synthetic Reactions for Modifying Thiophene Scaffolds
| Reaction Type | Reagents/Catalysts | Product Type | Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids/esters, Pd(PPh₃)₄ | Aryl-substituted thiophenes | Synthesis of biaryls, conjugated materials | nih.govresearchgate.net |
| Grignard Reaction | Magnesium, CO₂ | Thiophenecarboxylic acids | Synthesis of functionalized intermediates | nih.govchemicalbook.com |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Thiophene carbaldehydes | Introduction of formyl groups | researchgate.netorgsyn.org |
Chemosensors and Molecular Switches Based on Thiophene Derivatives
Thiophene derivatives have gained significant attention for their application as the core component in fluorometric and colorimetric chemosensors. nih.govresearchgate.net Their exceptional photophysical properties, combined with the ability to fine-tune their electronic structure through substitution, make them ideal candidates for detecting a wide range of analytes, including metal ions and anions. nih.govbohrium.com The design of these sensors often involves integrating a thiophene unit, which acts as a signaling fluorophore, with a specific receptor moiety that binds the target analyte.
The sensing mechanism of thiophene-based chemosensors frequently relies on processes such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Photoinduced Electron Transfer (PET). nih.govresearchgate.net Upon binding of an analyte, the electronic properties of the thiophene system are altered, leading to a detectable change in the sensor's absorption or emission spectrum (a colorimetric or fluorescent response). For example, a novel fluorescent "turn-on" probe incorporating a thiophene moiety was developed for the selective detection of zinc (Zn²⁺) and cyanide (CN⁻) ions, with applications in bioimaging of living cells and zebrafish. mdpi.com
The versatility of the thiophene scaffold allows for the creation of sensors with high selectivity and sensitivity. By modifying the substituents on the thiophene ring, researchers can control the sensor's binding affinity and specificity for different analytes. pdx.edu For example, functionalizing a 2,5-di(pyridin-2-yl)thiophene sensor with electron-donating groups on the thiophene ring increased its association constant and maintained good selectivity for mercury(II) ions. pdx.edu Thiophene-based chemosensors are often cost-effective and can be designed to operate in aqueous solutions, making them suitable for environmental and biological applications. researchgate.netbohrium.com
Molecular switches are another area where thiophene derivatives show promise. These molecules can be reversibly shifted between two or more stable states by external stimuli such as light, heat, or chemical input. The distinct electronic and conformational properties of the different states can be harnessed for applications in molecular electronics and data storage. The same principles that govern chemosensing—analyte-induced changes in conjugation and electronic structure—can be applied to the design of molecular switches.
Table 2: Examples of Thiophene-Based Chemosensors
| Sensor Structure Type | Target Analyte(s) | Sensing Mechanism | Application | Reference |
|---|---|---|---|---|
| Thiophene-hydrazone | Pb²⁺, F⁻ | Ratiometric sensing | Ion detection | bohrium.com |
| Thiophene with diethylaminosalicylaldehyde | Zn²⁺, CN⁻ | "Turn-on" fluorescence | Bioimaging | mdpi.com |
| 2,5-bis(2-pyridyl)thiophene | Hg²⁺ | Ratiometric absorption and fluorescence | Heavy metal detection | pdx.edu |
Q & A
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Batch Reactor Optimization : Control exothermic reactions (e.g., formylation) via gradual reagent addition.
- Crystallization Engineering : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal size and purity.
- Quality Control : Implement LC-MS for batch-to-batch consistency, as recommended for industrial-scale thiophene production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
